7,12-Dihydrobenz[a]anthracene
Overview
Description
7,12-Dimethylbenz[a]anthracene (DMBA) is a polycyclic aromatic hydrocarbon that is widely used in research laboratories studying cancer . It is an immunosuppressor and a potent organ-specific laboratory carcinogen . It is yellow to greenish-yellow in color, odorless, and exhibits bluish-violet fluorescence in UV light .
Synthesis Analysis
The synthesis of 7,12-Dihydrobenz[a]anthracene derivatives has been achieved through TiCl4-catalyzed reactions of the corresponding aromatic quinones and malononitrile . The title compounds were synthesized despite large steric repulsion between the aromatic quinone moiety and the dicyanomethylene moiety .Molecular Structure Analysis
The crystal structure of 7,12-Dimethylbenz[a]anthracene (DMBA) has been refined from new X-ray diffraction data collected at low temperature (180 K). This has allowed the location of the hydrogen atom positions not previously reported in earlier structure determinations and refinements .Chemical Reactions Analysis
7,12-DIMETHYLBENZ[A]ANTHRACENE is incompatible with strong oxidizing agents . The mechanism of DMBA-induced lymphoid toxicity involves the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor that mediates activation .Physical And Chemical Properties Analysis
7,12-Dimethylbenz[a]anthracene is a yellow to greenish-yellow solid . It has a molecular weight of 256.3410 .Scientific Research Applications
Chiroptical Properties and Racemization
- Chiroptical Properties : The chiroptical properties of 7,12-bis(dicyanomethylene)-7,12-dihydrobenz[a]anthracene have been studied, revealing spontaneous racemization at ambient temperatures, assessed via chiral high-performance liquid chromatography and circular dichroism spectral decay (Saito et al., 2008).
Metabolism by Mycobacterium
- Biodegradation by Mycobacterium : Research on the degradation of 7,12-dimethylbenz[a]anthracene (DMBA) by Mycobacterium vanbaalenii PYR-1 showed initial attack at specific positions on DMBA, demonstrating the organism's high regio- and stereoselectivity in degrading DMBA (Moody et al., 2003).
Metabolism in Mice
- Metabolism in Mice : Studies on the metabolism of 7,12-dimethylbenz(a)anthracene in mice revealed various metabolites formed when homogenates of the stomach and small intestine were incubated with the hydrocarbon, indicating specific metabolic pathways (Gentil & Sims, 2004).
Photoreactivity and Genotoxicity
- Photoreactivity and Genotoxicity : Research indicates that 7,12-dimethylbenz[a]anthracene is phototoxic and photomutagenic, with light irradiation leading to various photoproducts and the formation of DNA adducts. This suggests different genotoxicity pathways from microsomal metabolism (Yu et al., 2005).
Synthesis of Dibenzo-7λ3-Phosphanorbornadiene Derivatives
- Synthesis of Novel Compounds : Research has led to the synthesis of unprotected dibenzo-7λ(3)-phosphanorbornadiene derivatives, which are synthesized via specific reactions and have potential for further chemical applications (Velian & Cummins, 2012).
Expression of CYP1A1 and CYP1B1 in Rat Liver
- CYP1 Enzyme Expression : The expression of cytochrome P450 1A1 and 1B1 (CYP1) in rat liver following administration of 7,12-Dimethybenz[a]anthracene has been studied, indicating specific timeframes for enzyme production and metabolism of DMBA in rat liver (Muto et al., 2003).
Photodegradation and Biodegradation
- Photodegradation and Biodegradation : Studies have identified photodegradation products of polycyclic aromatic hydrocarbons like 7,12-dihydrobenz[a]anthracene in water and their amenability to biodegradation, providing insights into environmental impact and degradation pathways (Lehto et al., 2003).
Safety And Hazards
properties
IUPAC Name |
7,12-dihydrobenzo[a]anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEUPINIIPQUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=CC=CC=C31)C4=CC=CC=C4C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,12-Dihydrobenzo[a]anthracene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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